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FIIN-2 Selectivity Profile

The table below summarizes the primary on-target and off-target interactions of FIIN-2, which is crucial for

understanding its selectivity profile.

Kinase Interaction Experimental ICso / . .
. Notes & Clinical Implications
Target Type Evidence
FGFR1 On-target, <10 nM [1] Primary target; high potency.
Covalent
FGFR2 On-target, <10 nM [1] Primary target; high potency.
Covalent
FGFR3 On-target, <10 nM [1] Primary target; high potency.
Covalent
FGFR4 On-target, ~12-31 nM [1] Primary target; slightly lower potency vs.
Covalent FGFR1-3.
AMPKal Off-target, Chemoproteomic Novel finding; binds to Cys185; may
Covalent identification [2] influence anti-tumor activity via autophagy

[2].
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Kinase Interaction Experimental ICso / . L
. Notes & Clinical Implications

Target Type Evidence

SRC Off-target, 330 nM [1] Moderate potency; may contribute to side
Covalent effects like skin toxicities [1].

YES Off-target, 365 nM [1] Moderate potency; related to SRC [1].
Covalent

EGFR Off-target, Moderate potency Known off-target from previous studies.
Covalent (literature) [2]

Experimental Protocol: Chemoproteomic Profiling

This methodology is key to identifying FIIN-2's direct targets, both known and novel [2].

Probe Synthesis & Validation

¢ Probe Design: Synthesize an alkyne-tagged functional chemical probe derived from FIIN-2 (FIIN-2
Probe, or FP) by appending a terminal alkyne group to the parent compound [2].
¢ Validation: Confirm that the FP probe retains biological activity equivalent to FIIN-2 through:
o Cell Viability Assays: Compare the potency of FIIN-2 and FP in inhibiting hepatocellular
carcinoma (HCC) cell line proliferation (e.g., Hep3B, Huh7) [2].
o Western Blot Analysis: Verify that FP inhibits the FGFR signaling pathway (e.g., reduces
phosphorylation of FGF receptor, MAPK, and AKT) in a concentration-dependent manner,
similar to FIIN-2 [2].

Target Identification via Chemical Proteomics

¢ FP Treatment: Treat live Hep3B cells with the FP probe. Include control groups: DMSO (vehicle) and
FP with pre-treatment of excess FIIN-2 (for competitive binding) [2].

¢ Click Chemistry Reaction: Lyse the cells and use a copper-catalyzed azide-alkyne cycloaddition
(CuAAC) "click" reaction to conjugate biotin-azide to the alkyne-tagged FP bound to its protein targets
[2].

¢ Streptavidin Enrichment: Isquire the biotin-labeled protein complexes using streptavidin-coated
beads [2].
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e LC-MSI/MS Analysis: Digest the enriched proteins and identify them using Liquid Chromatography
with Tandem Mass Spectrometry (LC-MS/MS) [2].
o Data Analysis: Filter potential specific targets by comparing FP group to both DMSO and competition

groups. Criteria: fold change >2 and p-value < 0.05 [2].

The following diagram illustrates the core workflow of this chemoproteomic profiling method.
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Frequently Asked Questions

Q1: Our cell-based assays show unexpected activation of autophagy pathways. Could this be related to
FIIN-2 off-target activity? Al: Yes. Recent research using an integrative multi-omics approach identified
AMPKal as a novel off-target of FIIN-2. FIIN-2 covalently binds to Cys185 on AMPKal, leading to its
activation and induction of autophagy. This mechanism can influence the compound's overall anti-tumor

activity and should be investigated in your models [2].

Q2: How does FIIN-2's selectivity compare to other clinical-stage covalent FGFR inhibitors? A2:
FIIN-2 is less selective than inhibitors like PRN1371. While FIIN-2 and TAS-120 (Futibatinib) covalently
bind and inhibit SRC and YES, PRN1371 shows negligible activity against these kinases. This profile makes

PRN1371 a more selective FGFR inhibitor and may contribute to a different clinical toxicity spectrum [1].

Q3: The potency of FIIN-2 drops significantly in our resistant cell lines with gatekeeper mutations. Is
this expected? A3: Yes, though the effect varies by mutation. FIIN-2's potency is significantly reduced
against various FGFR gatekeeper mutants (e.g., ~15-fold for FGFR3(V555M), ~95-fold for
FGFR2(V564F)). This is a common challenge, and the degree of resistance is inhibitor-specific. For
example, TAS-120 may be more effective against certain mutants like FGFR2(V564F) than FIIN-2 [1].

Troubleshooting Guide

Problem Possible Cause Solution

High background in Non-specific binding of Include robust competition controls (FIIN-2 pre-

chemoproteomics the probe or streptavidin treatment). Optimize wash stringency after
beads. enrichment (e.qg., high salt, detergent

concentration) [2].

Weak inhibition of Engagement of off-target Use phosphoproteomics to map global

downstream signaling pathways (e.g., AMPK) signaling changes and identify bypass
compensating for FGFR pathways. Validate findings with siRNA or
inhibition. specific AMPK inhibitors [2].

Inconsistent activity in  Off-target effects in the Employ the multi-omics workflow

cell vs. biochemical complex cellular (chemoproteomics, phosphoproteomics,
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Problem Possible Cause Solution

assays environment influencing proteomics, transcriptomics) to build a
the net phenotypic comprehensive network of FIIN-2's actions and
outcome. identify confounding factors [2].

Key Optimization Strategies

e Warhead Engineering: Modifying the reactive acrylamide group could help minimize off-target
binding to AMPKal, SRC, and YES while retaining potency against FGFRs [2] [1].

e Structure-Based Design: Utilize co-crystal structures of FIIN-2 bound to both FGFR and off-targets
like SRC to inform modifications that introduce steric clashes or eliminate key interactions with off-
target kinases [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548001#fiin-2-selectivity-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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